molecular formula C7H9BrN2 B15255062 3-(Bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole

3-(Bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole

Cat. No.: B15255062
M. Wt: 201.06 g/mol
InChI Key: SWTXSTBKFXMSNT-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a fused pyrrole and imidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with an imidazole precursor in the presence of a brominating agent such as N-bromosuccinimide (NBS) or bromine in an organic solvent like chloroform or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, thiols, or primary amines in solvents such as dimethylformamide (DMF) or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of substituted pyrrolo[1,2-a]imidazole derivatives.

    Oxidation: Formation of oxo-pyrrolo[1,2-a]imidazole derivatives.

    Reduction: Formation of dehalogenated pyrrolo[1,2-a]imidazole derivatives.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity .

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

3-(bromomethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

InChI

InChI=1S/C7H9BrN2/c8-4-6-5-9-7-2-1-3-10(6)7/h5H,1-4H2

InChI Key

SWTXSTBKFXMSNT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC=C(N2C1)CBr

Origin of Product

United States

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